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Compound of Interest

Compound Name: Apaza

CAS No.: 402934-69-4

Cat. No.: B12782332

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Azapropazone, also known as Apazone, is a non-steroidal anti-inflammatory drug (NSAID) with

analgesic and uricosuric properties. It is used in the management of inflammatory conditions

such as rheumatoid arthritis and gout.[1] The primary mechanism of action of Azapropazone is

the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-2. This inhibition

prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of

inflammation, pain, and fever.[1][2]

This document provides detailed application notes and protocols for the chemical synthesis of

Azapropazone, including the preparation of key starting materials, the final cyclocondensation

reaction, and purification methods.
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Property Value

IUPAC Name

5-(dimethylamino)-9-methyl-2-

propylpyrazolo[1,2-a][2][3][4]benzotriazine-1,3-

dione[4]

Synonyms Apazone, Apaza[4]

CAS Number 13539-59-8[4]

Molecular Formula C₁₆H₂₀N₄O₂[4]

Molecular Weight 300.36 g/mol [4]

Appearance Nearly colorless, crystalline solid

Melting Point 106-111 °C (decomposition)[5]

Table 2: Key Reactants and Reagents

Compound Molecular Formula
Molecular Weight (
g/mol )

Role

3-(dimethylamino)-7-

methyl-1,2,4-

benzotriazine

C₁₀H₁₂N₄ 188.23 Starting Material

n-Propylmalonyl

dichloride
C₆H₈Cl₂O₂ 183.03 Reagent

Thionyl chloride SOCl₂ 118.97 Reagent

Propylmalonic acid C₆H₁₀O₄ 146.14 Precursor

Anhydrous Toluene C₇H₈ 92.14 Solvent

Anhydrous Pyridine C₅H₅N 79.10 Base/Catalyst
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This protocol describes the preparation of n-propylmalonyl dichloride from propylmalonic acid.

Materials:

Propylmalonic acid

Thionyl chloride (SOCl₂)

Anhydrous toluene

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend

propylmalonic acid in anhydrous toluene.

Slowly add an excess of thionyl chloride to the suspension at room temperature with stirring.

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl

gas ceases.

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess thionyl chloride and toluene by distillation under reduced pressure to

obtain crude n-propylmalonyl dichloride, which can be used in the next step without further

purification.

II. Synthesis of 3-(dimethylamino)-7-methyl-1,2,4-
benzotriazine
The synthesis of this starting material can be achieved through various methods for

constructing benzotriazine rings. A general approach involves the cyclization of appropriately

substituted o-aminophenyl derivatives.

III. Synthesis of Azapropazone (Cyclocondensation
Reaction)
This protocol details the final step in the synthesis of Azapropazone through the

cyclocondensation of 3-(dimethylamino)-7-methyl-1,2,4-benzotriazine with n-propylmalonyl
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dichloride.

Materials:

3-(dimethylamino)-7-methyl-1,2,4-benzotriazine

n-Propylmalonyl dichloride

Anhydrous toluene

Anhydrous pyridine

Procedure:

Dissolve 3-(dimethylamino)-7-methyl-1,2,4-benzotriazine in anhydrous toluene in a reaction

flask under an inert atmosphere (e.g., nitrogen or argon).

To this solution, add a stoichiometric amount of anhydrous pyridine.

Slowly add a solution of n-propylmalonyl dichloride in anhydrous toluene to the reaction

mixture at room temperature with vigorous stirring.

After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor

the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Filter the mixture to remove any precipitated pyridinium hydrochloride.

Wash the filtrate with a dilute aqueous acid solution (e.g., 1 M HCl) to remove excess

pyridine, followed by a wash with a saturated sodium bicarbonate solution and then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield crude Azapropazone.

IV. Purification of Azapropazone
The crude product can be purified by recrystallization.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12782332?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Crude Azapropazone

Ethanol or a suitable solvent mixture

Procedure:

Dissolve the crude Azapropazone in a minimal amount of hot ethanol.

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to

facilitate crystallization.

Collect the crystalline product by vacuum filtration and wash with a small amount of cold

ethanol.

Dry the purified Azapropazone crystals under vacuum.
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Caption: Workflow for the synthesis of Azapropazone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12782332/docs#standard-operating-procedure-for-
the-synthesis-of-azapropazone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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